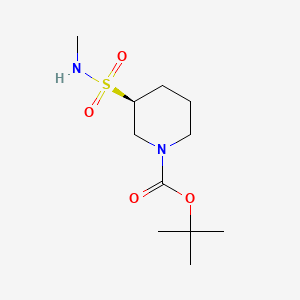![molecular formula C9H11NO2S2 B15302458 N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide is an organic compound with the molecular formula C10H13NO2S2. This compound features a sulfonamide group attached to an ethene chain, which is further connected to a phenyl ring substituted with a methylsulfanyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide typically involves the reaction of 2-(methylsulfanyl)aniline with ethene sulfonyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-(methylsulfanyl)aniline and ethene sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-(methylsulfanyl)aniline is dissolved in an appropriate solvent like dichloromethane, and ethene sulfonyl chloride is added dropwise with stirring. The base is then added to the reaction mixture to facilitate the formation of the sulfonamide bond.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Applications De Recherche Scientifique
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of nucleotides, leading to the suppression of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(methylsulfanyl)phenyl]methanesulfonamide
- N-[2-(methylsulfanyl)phenyl]ethanesulfonamide
Uniqueness
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide is unique due to the presence of the ethene chain, which imparts distinct chemical reactivity compared to its analogs. The ethene chain allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H11NO2S2 |
|---|---|
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
N-(2-methylsulfanylphenyl)ethenesulfonamide |
InChI |
InChI=1S/C9H11NO2S2/c1-3-14(11,12)10-8-6-4-5-7-9(8)13-2/h3-7,10H,1H2,2H3 |
Clé InChI |
ONKCWJJGMXZOOD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1NS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
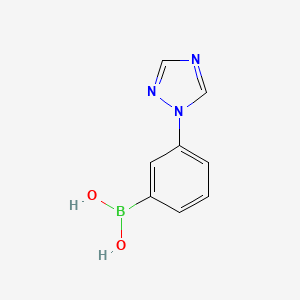
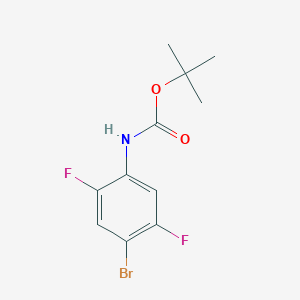
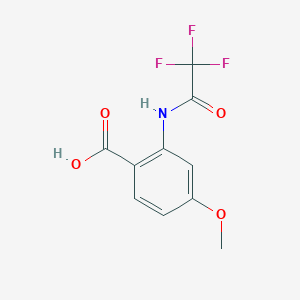
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
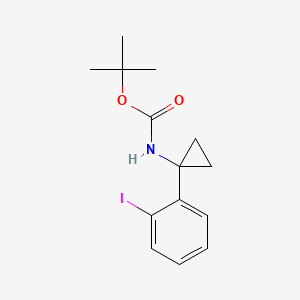

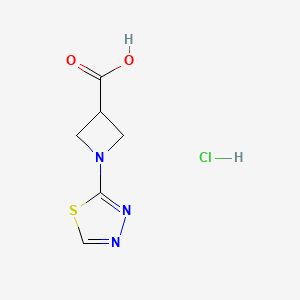
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15302445.png)
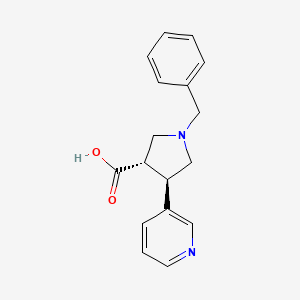
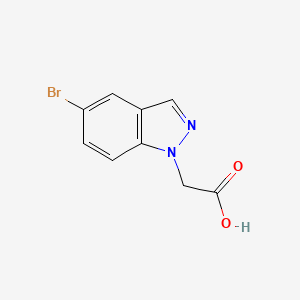
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)
